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molecular formula C13H8BrNO B8735683 2-(2-Bromophenoxy)benzonitrile

2-(2-Bromophenoxy)benzonitrile

Cat. No. B8735683
M. Wt: 274.11 g/mol
InChI Key: SXSZKCVTSJZHHV-UHFFFAOYSA-N
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Patent
US07582650B2

Procedure details

To a solution of 2-bromophenol (6.0 mL, 51.7 mmol) in DMF (80 mL) was added potassium carbonate (7.16 g, 51.7 mmol), and the mixture was allowed to stir for 10 min ar rt. 2-Fluorobenzonitrile (5.62 mL, 82.6 mmol) was added and the mixture was heated to 100° C. for 40 h. The mixture was allowed to cool to rt, poured onto ice, filtered, washed with water, and dried to yield 13.0 g (91.7%) of title compound 2-(2-bromophenoxy)-benzonitrile 1j.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
7.16 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.62 mL
Type
reactant
Reaction Step Two
Yield
91.7%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C(=O)([O-])[O-].[K+].[K+].F[C:16]1[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=1[C:18]#[N:19]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][C:16]1[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=1[C:18]#[N:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
7.16 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.62 mL
Type
reactant
Smiles
FC1=C(C#N)C=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 10 min ar rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 100° C. for 40 h
Duration
40 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
ADDITION
Type
ADDITION
Details
poured onto ice
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C(OC2=C(C#N)C=CC=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 91.7%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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